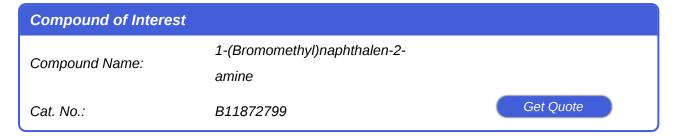


Spectroscopic and Analytical Profile of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information and outlines standard methodologies for the comprehensive analysis of **1-(Bromomethyl)naphthalen-2-amine** (CAS No. 1261676-45-2). Due to the limited availability of published experimental data for this specific compound, this document presents predicted data alongside detailed, standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Physicochemical Data

While experimental spectroscopic data for **1-(Bromomethyl)naphthalen-2-amine** is not readily available in public databases, predicted data provides a foundational understanding of its properties.



Property	Predicted Value
Molecular Formula	C11H10BrN
Molecular Weight	236.11 g/mol
Density	1.5 ± 0.1 g/cm ³
Boiling Point	386.6 ± 17.0 °C at 760 mmHg
Flash Point	187.6 ± 20.9 °C
Refractive Index	1.714
LogP	2.87

Note: The data presented in this table is based on computational predictions and should be verified through experimental analysis.[1]

Experimental Protocols for Spectroscopic Analysis

The following sections detail standard operating procedures for acquiring NMR, IR, and MS data for a solid organic compound such as **1-(Bromomethyl)naphthalen-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be essential for the characterization of **1-** (Bromomethyl)naphthalen-2-amine.

2.1.1. Sample Preparation

- Weigh approximately 5-10 mg of the solid **1-(Bromomethyl)naphthalen-2-amine** sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.



 Ensure the height of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer.

2.1.2. ¹H NMR Spectroscopy

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃ or DMSO-d₆.
- Procedure:
 - Tune and shim the spectrometer to the sample.
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule.

2.1.3. ¹³C NMR Spectroscopy

- Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
- Solvent: CDCl₃ or DMSO-d₆.
- Procedure:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Place a small amount of the solid 1-(Bromomethyl)naphthalen-2-amine sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Procedure:
 - Record a background spectrum of the empty ATR crystal.
 - Record the spectrum of the sample.
 - The instrument software will automatically subtract the background to produce the final IR spectrum.
 - Analyze the positions (wavenumber, cm⁻¹) and intensities of the absorption bands to identify functional groups (e.g., N-H, C-H aromatic, C-N, C-Br).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

2.3.1. Sample Introduction and Ionization

- Technique: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
- Procedure:
 - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).



The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2][3] This causes the molecule to ionize and fragment.

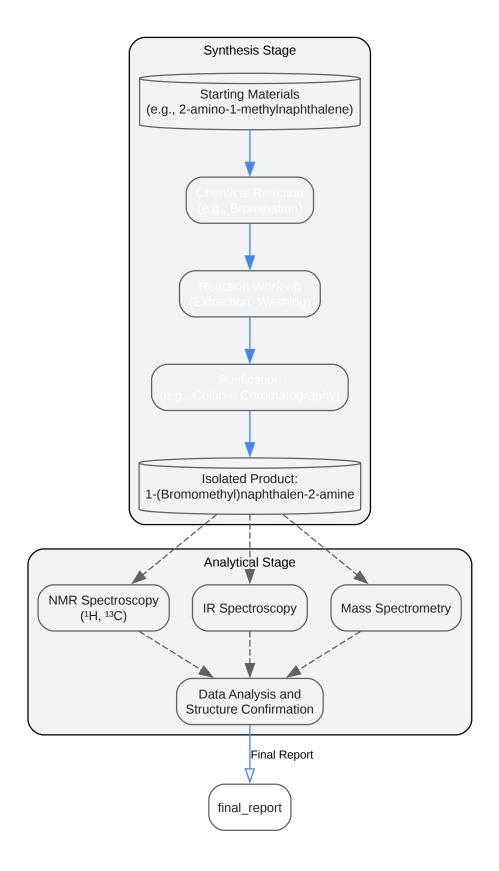
2.3.2. Mass Analysis and Detection

- Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Procedure:
 - The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
 - The molecular ion peak (M+) will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target organic compound like **1**- (Bromomethyl)naphthalen-2-amine.





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Caption: Workflow for the synthesis and spectroscopic analysis.



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